

# An In-depth Technical Guide to 3,4-Hexanediol (CAS 922-17-8)

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## Compound of Interest

Compound Name: 3,4-Hexanediol

Cat. No.: B1617544

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## Introduction

**3,4-Hexanediol**, with the CAS number 922-17-8, is a vicinal diol characterized by two hydroxyl groups on adjacent carbon atoms (C3 and C4) of a hexane chain.<sup>[1]</sup> Its molecular formula is C<sub>6</sub>H<sub>14</sub>O<sub>2</sub>, and it has a molecular weight of approximately 118.17 g/mol.<sup>[1][2]</sup> This structure, particularly the presence and stereochemistry of the two hydroxyl groups, imparts significant chemical reactivity and makes it a valuable intermediate in various fields.

As a building block, **3,4-Hexanediol** is utilized in the synthesis of more complex organic molecules, polymers, and specialty chemicals like surfactants and plasticizers.<sup>[1]</sup> Its biocompatibility has also led to investigations into its use in biomaterials, such as hydrogels for tissue regeneration and components for medical devices.<sup>[1][3]</sup> Furthermore, emerging research suggests potential antibacterial and antifungal properties, opening avenues for its application as a novel antimicrobial agent.<sup>[1]</sup> This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with detailed experimental protocols and pathway visualizations.

## Physicochemical and Spectroscopic Data

The physical and chemical properties of **3,4-Hexanediol** are summarized below. These properties are crucial for its handling, application, and analysis.

## Physicochemical Properties

Property	Value	Reference
CAS Number	922-17-8	[3][4]
Molecular Formula	C6H14O2	[1][4]
Molecular Weight	118.17 g/mol	[1][2]
IUPAC Name	hexane-3,4-diol	[1]
Synonyms	3,4-dihydroxyhexane, Diethylglycol	[2][4]
Melting Point	90.1 - 90.2 °C	[4]
Boiling Point	199.6 °C at 760 mmHg	[4][5]
Density	0.958 g/cm <sup>3</sup>	[4][5]
Flash Point	98.1 °C	[4][5]
Vapor Pressure	0.0848 mmHg at 25 °C	[4]
Water Solubility	30.24 g/L at 25 °C (Moderate)	[1]
LogP (Octanol/Water)	0.528	[1][4]
Refractive Index	1.4429 (at 20 °C)	[4]
Hydrogen Bond Donor Count	2	[4]
Hydrogen Bond Acceptor Count	2	[4]
Rotatable Bond Count	3	[4]

## Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **3,4-Hexanediol**.

Spectroscopy Type	Expected Characteristics	Reference
$^{13}\text{C}$ NMR	<p>The carbon atoms bonded to the hydroxyl groups (C3 and C4) are deshielded and appear downfield around 75-85 ppm.</p> <p>The terminal methyl carbons (C1 and C6) resonate upfield at approximately 12-15 ppm, while the internal methylene carbons (C2 and C5) appear around 20-30 ppm.</p>	<a href="#">[1]</a>
$^1\text{H}$ NMR	<p>The protons on the hydroxyl groups will appear as a broad singlet, with a chemical shift that is dependent on concentration and solvent. The methine protons at C3 and C4 will be found in the 3.5-4.0 ppm range. The methylene and methyl protons of the ethyl groups will show characteristic splitting patterns (quartet and triplet, respectively) in the aliphatic region.</p>	
Infrared (IR)	<p>A strong, broad absorption band in the 3200-3600 <math>\text{cm}^{-1}</math> region is characteristic of the O-H stretching from the hydroxyl groups due to hydrogen bonding. C-H stretching of the alkyl chain will be observed around 2850-3000 <math>\text{cm}^{-1}</math>. A C-O stretching band will appear in the 1000-1200 <math>\text{cm}^{-1}</math> region.</p>	

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Mass Spectrometry (MS)	The molecular ion peak (M <sup>+</sup> ) at m/z = 118 would be expected. Common fragmentation patterns would include the loss of water (M-18), ethyl groups (M-29), or cleavage between C3 and C4.
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## Synthesis and Experimental Protocols

The synthesis of **3,4-Hexanediol** can be achieved through various methods, with the choice of route often depending on the desired stereochemistry (meso or racemic).

### Key Synthesis Routes

- From 3-Hexene: The most common laboratory syntheses involve the dihydroxylation of 3-hexene. The stereochemical outcome is dependent on the geometry of the starting alkene and the reagents used.<sup>[3]</sup>
  - Syn-dihydroxylation of cis-3-hexene using reagents like cold, alkaline potassium permanganate (KMnO<sub>4</sub>) or osmium tetroxide (OsO<sub>4</sub>) yields the meso-**3,4-hexanediol**.<sup>[3]</sup><sup>[6]</sup>
  - Anti-dihydroxylation of trans-3-hexene, typically via epoxidation with a peroxy acid (like mCPBA) followed by acid- or base-catalyzed hydrolysis of the epoxide, produces a racemic mixture of (3R,4R)- and (3S,4S)-**3,4-hexanediol**.<sup>[3]</sup><sup>[7]</sup>
- From 3-Hexyne: Reduction of 3-hexyne to cis- or trans-3-hexene, followed by the appropriate hydroxylation method, is another viable route.<sup>[1]</sup>
- Biocatalytic Reduction: Enzymes such as butanediol dehydrogenase from organisms like *Saccharomyces cerevisiae* can be used for the enantioselective reduction of 3,4-hexanedione to produce specific stereoisomers of the diol.<sup>[1]</sup><sup>[3]</sup>
- From D-Mannitol: A multi-step synthesis involving protection and deprotection of hydroxyl groups can be employed to produce chiral (3R,4R)-Hexane-3,4-diol.<sup>[1]</sup><sup>[8]</sup>

- Pinacol Coupling: The reductive coupling of propanal using a reducing agent like magnesium can form **3,4-hexanediol**. This is a general method for producing vicinal diols.[9]

Caption: Stereoselective synthesis of **3,4-Hexanediol** isomers.

## Experimental Protocol: Synthesis of meso-3,4-Hexanediol via Syn-dihydroxylation

This protocol is based on the syn-dihydroxylation of cis-3-hexene using potassium permanganate.

Materials:

- cis-3-Hexene
- Potassium permanganate ( $\text{KMnO}_4$ )
- Sodium hydroxide ( $\text{NaOH}$ )
- Ice
- Deionized water
- Ethanol
- Sodium bisulfite ( $\text{NaHSO}_3$ )
- Magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, Buchner funnel, separatory funnel.

Procedure:

- In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve a specific amount of cis-3-hexene in a suitable solvent like aqueous ethanol.
- Cool the flask in an ice bath to 0-5 °C.

- Separately, prepare a solution of potassium permanganate and a small amount of sodium hydroxide in deionized water. Cool this solution in an ice bath.
- Add the cold  $\text{KMnO}_4$  solution dropwise to the stirred alkene solution over 30-60 minutes, ensuring the temperature remains below  $10\text{ }^\circ\text{C}$ . The purple color of the permanganate should disappear as it reacts, forming a brown precipitate of manganese dioxide ( $\text{MnO}_2$ ).
- After the addition is complete, continue stirring in the ice bath for an additional hour.
- To quench the reaction and dissolve the  $\text{MnO}_2$ , add solid sodium bisulfite portion-wise until the brown precipitate disappears and the solution becomes colorless.
- Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude meso-**3,4-hexanediol**.
- Recrystallize the crude product from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain the pure product.

## Experimental Protocol: Pinacol Coupling of Propanal

This protocol outlines a general procedure for the reductive coupling of an aldehyde to form a vicinal diol.<sup>[9][10]</sup>

Materials:

- Magnesium turnings
- Mercuric chloride ( $\text{HgCl}_2$ ) (Caution: Highly Toxic)
- Propanal
- Anhydrous solvent (e.g., benzene or THF)

- Dilute sulfuric acid ( $\text{H}_2\text{SO}_4$ )
- Round-bottom flask, reflux condenser, magnetic stirrer.

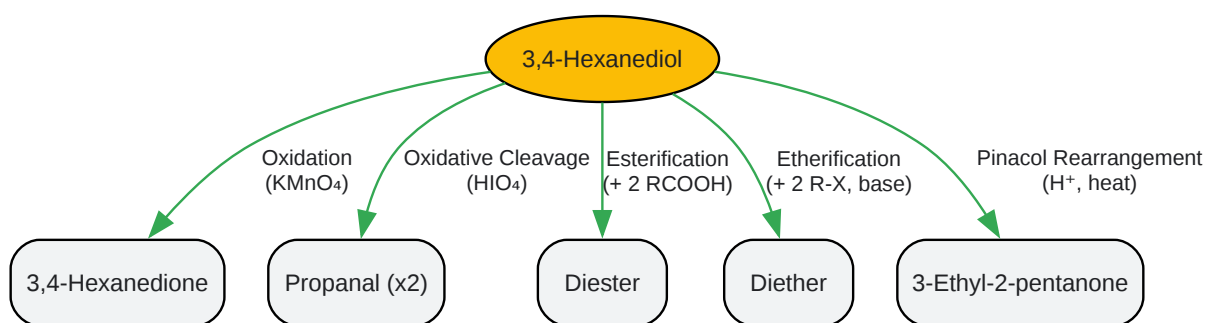
Procedure:

- Place magnesium turnings and a small amount of mercuric chloride in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Add a small amount of anhydrous solvent and a solution of propanal in the same solvent.
- Stir the mixture. An exothermic reaction should begin, indicating the formation of the magnesium amalgam and the start of the coupling reaction.
- Once the initial reaction subsides, add the remaining propanal solution dropwise while stirring.
- After the addition is complete, gently reflux the mixture for 1-2 hours to ensure the reaction goes to completion. The mixture will become a thick gray sludge.<sup>[9]</sup>
- Cool the reaction mixture in an ice bath.
- Hydrolyze the magnesium pinacolate complex by slowly adding dilute sulfuric acid with vigorous stirring until the solid dissolves.
- Transfer the mixture to a separatory funnel. Separate the organic layer.
- Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
- Combine all organic layers, wash with water and then brine, and dry over an anhydrous drying agent.
- Remove the solvent by rotary evaporation to yield the crude **3,4-hexanediol**.
- Purify the product by distillation or recrystallization.

## Chemical Reactivity and Transformations

**3,4-Hexanediol**'s vicinal diol structure allows it to participate in a variety of chemical reactions, making it a versatile synthetic intermediate.[1]

- **Oxidation:** It can be oxidized to form carbonyl compounds.[1] Using strong oxidizing agents like potassium permanganate or chromium trioxide can lead to the formation of 3,4-hexanedione.[1][3] Milder, selective reagents like periodic acid ( $\text{HIO}_4$ ) or lead tetraacetate will cleave the C3-C4 bond, yielding two molecules of propanal.[3]
- **Esterification:** The hydroxyl groups readily react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under acidic catalysis to form the corresponding mono- or di-esters.[1]
- **Etherification:** Reaction with alkyl halides in the presence of a base (e.g., Williamson ether synthesis) produces ethers.[1]
- **Pinacol Rearrangement:** While characteristic of 1,2-diols, this acid-catalyzed rearrangement would involve the migration of an alkyl group and dehydration to form a ketone. For **3,4-hexanediol**, this would likely yield 3-ethyl-2-pentanone.[3]
- **Polymerization:** The two hydroxyl groups allow **3,4-hexanediol** to act as a monomer in condensation polymerization reactions, for instance, with dicarboxylic acids to form polyesters or with diisocyanates to form polyurethanes.[3]



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Caption: Key chemical reactions of **3,4-Hexanediol**.

## Applications in Research and Development



The unique properties of **3,4-Hexanediol** have established its utility in several scientific and industrial domains.

## Pharmaceutical and Chemical Synthesis

**3,4-Hexanediol** serves as a crucial intermediate in the synthesis of various biologically active compounds and fine chemicals.<sup>[1]</sup> Its stereocenters make it a valuable chiral building block for creating complex target molecules with specific stereochemistry, which is critical in drug development.<sup>[3]</sup>

## Biomaterials and Regenerative Medicine

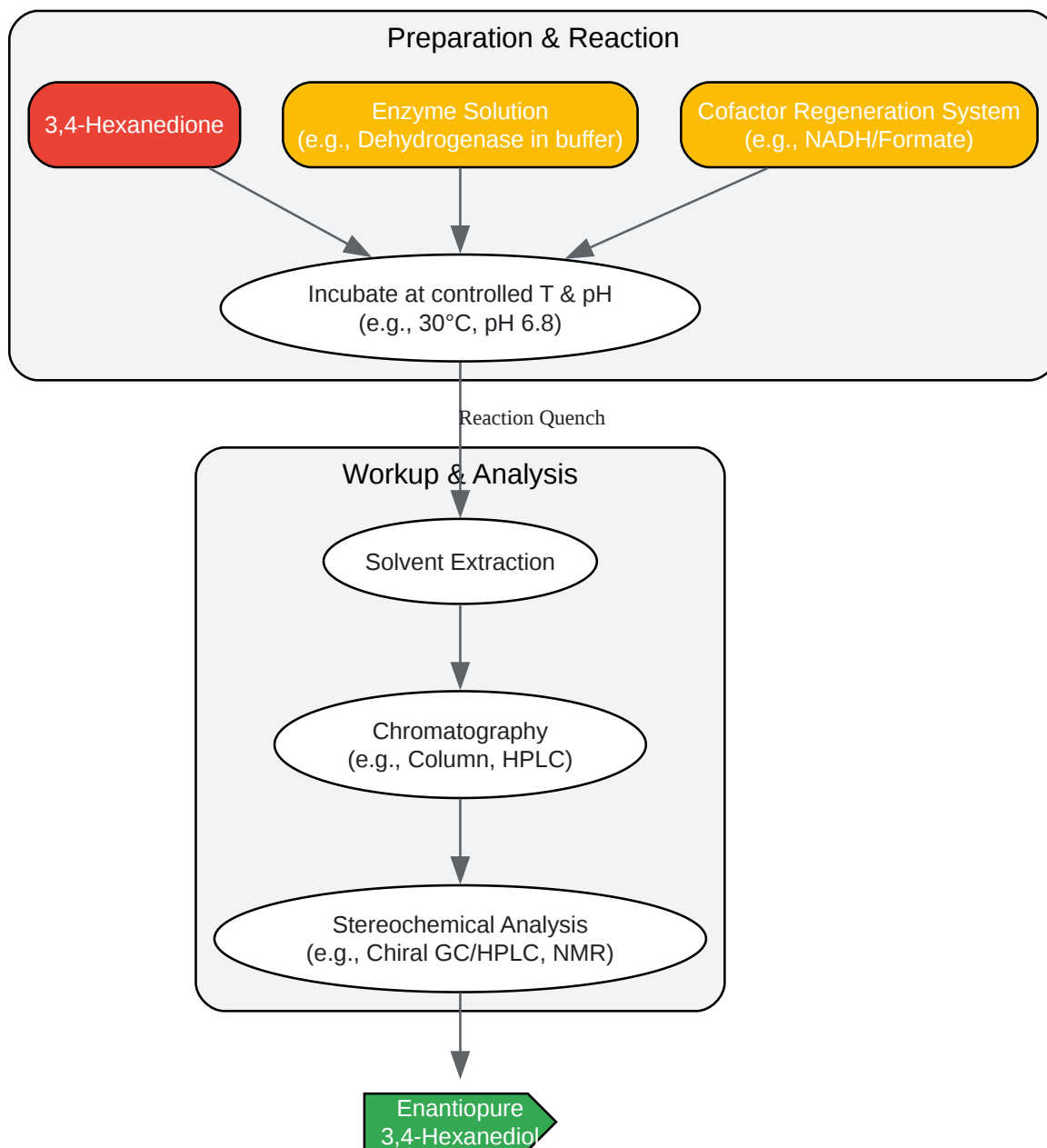
There is growing interest in using **3,4-Hexanediol** in the development of biomaterials.<sup>[1]</sup> Its biocompatibility and the ability of its derivatives to form hydrogels make it a promising candidate for creating scaffolds that promote cell growth and tissue regeneration.<sup>[1][3]</sup> Its thermal stability and mechanical properties also suggest potential applications in medical devices and implants.<sup>[1]</sup>

## Material Science

In material science, **3,4-Hexanediol** can be used as a monomer for creating specialty polymers.<sup>[3]</sup> It also has potential as a bio-based plasticizer, an additive used to increase the flexibility and durability of plastic materials, offering a more sustainable alternative to traditional plasticizers.<sup>[1]</sup>

## Biological and Cellular Probes

Related diols, such as 1,6-hexanediol, are known to disrupt weak hydrophobic protein-protein and protein-RNA interactions.<sup>[11][12]</sup> This property has made them useful as chemical probes to study the material properties of liquid-like, membrane-less cellular compartments like P-bodies and stress granules.<sup>[11]</sup> While less studied in this context, **3,4-Hexanediol's** amphiphilic nature suggests it could potentially serve a similar role in cell biology research.



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Caption: General workflow for biocatalytic synthesis of chiral **3,4-Hexanediol**.

## Safety and Handling

While specific toxicity data for **3,4-Hexanediol** is limited, it should be handled with standard laboratory precautions. Assume it is an irritant to the skin and eyes. Use appropriate personal

protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood. For detailed safety information, consult the most recent Safety Data Sheet (SDS) from the supplier.

## Conclusion

**3,4-Hexanediol** is a versatile and valuable vicinal diol with significant potential across multiple scientific disciplines. Its well-defined physicochemical properties, coupled with its diverse reactivity and the ability to control its stereochemistry during synthesis, make it a powerful tool for organic chemists. Its applications in creating pharmaceuticals, advanced polymers, and innovative biomaterials are expanding. As research continues, particularly into its biological activities and role in material science, the importance of **3,4-Hexanediol** in both academic and industrial settings is set to grow.

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